![molecular formula C26H27N7O2S2 B2779907 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 672342-20-0](/img/no-structure.png)

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

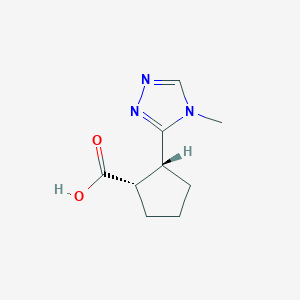

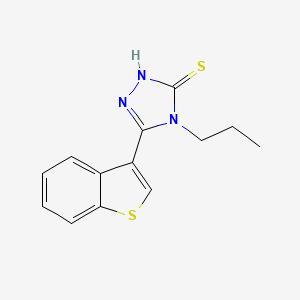

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H27N7O2S2 and its molecular weight is 533.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Access and Derivative Development

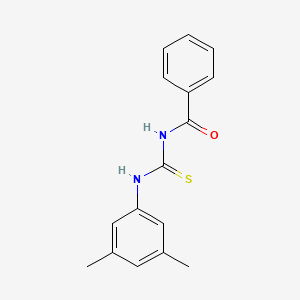

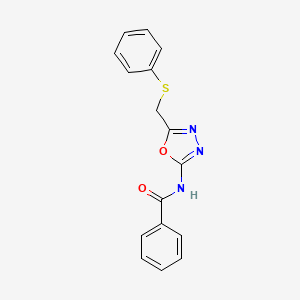

Research has shown the synthesis of new purine derivatives, incorporating elements like selenyl, thiadiazols, and other functional groups. These compounds were characterized using spectroscopic methods, highlighting the versatility of purine scaffolds in drug development (Gobouri, 2020). Similarly, the synthesis of novel purine-2,6-dione derivatives aimed at chemical diversification has been reported, indicating the potential for creating potent ligands for serotonin receptors, with implications for psychotropic activity research (Chłoń-Rzepa et al., 2013).

Receptor Affinity and Pharmacological Evaluation

Studies on N-(arylpiperazinyl)acetamide derivatives of purine diones have explored their affinity for serotonin and dopamine receptors, identifying compounds with potential as dual 5-HT6/D2 receptors ligands (Żmudzki et al., 2015). This highlights the therapeutic possibilities of purine derivatives in treating disorders involving serotonin and dopamine dysregulation.

Cardioprotective and Antidepressant Properties

The synthesis and evaluation of thiazole derivatives have demonstrated moderate to high cardioprotective effects in vitro, suggesting the potential of these compounds as cardioprotective agents (Drapak et al., 2019). Additionally, a specific compound was synthesized and found to exhibit pronounced antidepressant activity, indicating the relevance of purine dione derivatives in developing new antidepressant therapies (Khaliullin et al., 2018).

Anticancer Activity

The design and synthesis of fused purine analogues have been pursued with the aim of discovering novel compounds with potent anticancer activity. For instance, studies have focused on creating and evaluating purine-dione and pyridopyrimidine-dione derivatives, revealing significant inhibitory effects against various cancer cell lines, which underscores the therapeutic potential of these compounds in oncology (Hassan et al., 2017).

Wirkmechanismus

Target of Action

The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium . The LasR system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of various behaviors such as biofilm formation and virulence production .

Mode of Action

The compound interacts with its target by binding to the active site of the LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate their behaviors . The compound shows a better affinity to the LasR system compared to reference compounds .

Biochemical Pathways

By inhibiting the LasR system, the compound affects the quorum sensing pathways in Pseudomonas aeruginosa . These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The inhibition of the LasR system by the compound results in a disruption of the bacteria’s ability to coordinate their behaviors . Specifically, the compound has been shown to have a moderate anti-biofilm formation effect on Pseudomonas aeruginosa .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s efficacy in inhibiting the LasR system and disrupting quorum sensing pathways can be affected by the presence of other bacteria, the availability of nutrients, and other external factors . .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and the second intermediate is 8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. These intermediates are then coupled using a coupling agent to form the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Starting Materials": [ "2-Amino-6-chloropurine", "Methyl isobutyl ketone", "Sodium hydride", "2-(benzo[d]thiazol-2-ylthio)ethylamine", "4-benzylpiperazine", "N,N-dimethylformamide", "Triethylamine", "N,N'-dicyclohexylcarbodiimide", "Acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. 2-Amino-6-chloropurine is reacted with methyl isobutyl ketone and sodium hydride to form 7-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione.", "2. 7-Chloro-3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with 2-(benzo[d]thiazol-2-ylthio)ethylamine in the presence of N,N-dimethylformamide and triethylamine to form the first intermediate, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "3. 7-Chloro-3-methyl-1H-purine-2,6(3H,7H)-dione is reacted with 4-benzylpiperazine in the presence of N,N-dimethylformamide and triethylamine to form the second intermediate, 8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "4. The two intermediates are coupled using N,N'-dicyclohexylcarbodiimide as a coupling agent in the presence of triethylamine and acetic acid to form the final product, 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.", "5. The final product is purified using a combination of column chromatography and recrystallization techniques.", "6. The purity and identity of the final product are confirmed using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis." ] } | |

CAS-Nummer |

672342-20-0 |

Molekularformel |

C26H27N7O2S2 |

Molekulargewicht |

533.67 |

IUPAC-Name |

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C26H27N7O2S2/c1-30-22-21(23(34)29-25(30)35)33(15-16-36-26-27-19-9-5-6-10-20(19)37-26)24(28-22)32-13-11-31(12-14-32)17-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,29,34,35) |

InChI-Schlüssel |

APQHFKLCKAJUPD-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NC6=CC=CC=C6S5 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2779824.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one](/img/structure/B2779826.png)

![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2779833.png)

![3-[(2E)-but-2-en-1-yl]-1,7-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2779836.png)

![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)

![ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)

![4-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B2779844.png)